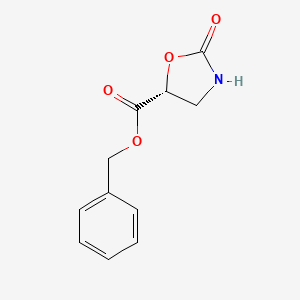

(R)-benzyl 2-oxooxazolidine-5-carboxylate

Description

Significance of Chiral Heterocycles in Modern Organic Synthesis

Chirality is a fundamental property of many biological molecules, including amino acids, sugars, and nucleic acids. nih.govmdpi.com Consequently, biological systems such as enzymes and receptors are inherently chiral and often exhibit stereospecific interactions with small molecules. mdpi.comnih.gov This means that the different enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles. mdpi.comrsc.org The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals. rsc.org

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within the ring, are ubiquitous in nature and form the structural core of a vast number of approved drugs. When a heterocyclic scaffold incorporates one or more stereocenters, it becomes a chiral heterocycle. These structures are of immense interest in drug discovery because their rigid and well-defined three-dimensional architecture can facilitate highly specific interactions with biological targets, potentially leading to increased potency and reduced off-target effects. nih.gov The pursuit of enantiomerically pure compounds has driven the development of numerous synthetic methodologies, with asymmetric synthesis being a major focus. nih.gov

Overview of Oxazolidinone Derivatives as Prominent Chiral Auxiliaries and Versatile Building Blocks

Among the most powerful tools in asymmetric synthesis are chiral auxiliaries. These are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

First reported by David A. Evans in 1981, certain N-acyloxazolidinones, now commonly known as Evans' oxazolidinones, have become some of the most reliable and widely used chiral auxiliaries in organic synthesis. rsc.orgresearchgate.netresearchgate.netnih.gov These auxiliaries are typically derived from readily available chiral amino alcohols. The substituent at the C4 position of the oxazolidinone ring, derived from the amino alcohol, effectively shields one face of the molecule. When an acyl group is attached to the nitrogen atom, deprotonation forms a rigid, chelated enolate, exposing one face to electrophilic attack while the other is sterically hindered by the C4 substituent. acs.orgfigshare.com This predictable facial selectivity allows for highly diastereoselective transformations, including alkylations, aldol (B89426) reactions, and conjugate additions. rsc.orgacs.orgfigshare.com

The widespread success of these auxiliaries is due to several factors:

High Diastereoselectivity: They consistently provide high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. researchgate.net

Predictable Stereochemistry: The stereochemical outcome is reliably determined by the stereocenter of the auxiliary. researchgate.net

Reliable Cleavage: The auxiliary can be cleaved from the product under various conditions to yield different functionalities (e.g., acids, alcohols, aldehydes) without racemization of the newly formed stereocenter. researchgate.netacs.org

Commercial Availability: Both enantiomeric forms of common Evans' auxiliaries are commercially available, providing access to either enantiomer of the desired product. thieme-connect.comnih.gov

The table below summarizes key features of common Evans-type chiral auxiliaries.

Table 1: Prominent Evans-Type Chiral Auxiliaries

| Auxiliary Name | C4-Substituent | Typical Applications |

|---|---|---|

| (R)-4-Benzyl-2-oxazolidinone | Benzyl (B1604629) | Asymmetric alkylation, aldol reactions |

| (S)-4-Benzyl-2-oxazolidinone | Benzyl | Asymmetric alkylation, aldol reactions |

| (R)-4-Isopropyl-2-oxazolidinone | Isopropyl | Asymmetric alkylation, aldol reactions |

| (S)-4-Isopropyl-2-oxazolidinone | Isopropyl | Asymmetric alkylation, aldol reactions |

Beyond their role as detachable auxiliaries, oxazolidinone rings also function as "chiral building blocks." In this capacity, the chiral oxazolidinone moiety is not removed but is incorporated as a permanent feature of the final molecular structure. moldb.comtcichemicals.com

Contextualizing (R)-benzyl 2-oxooxazolidine-5-carboxylate within the Landscape of Chiral Oxazolidinone Chemistry

The compound This compound represents a different application of the oxazolidinone scaffold compared to the Evans auxiliaries. Its name and structure reveal its function not as a chiral auxiliary, but as a chiral building block .

Structurally, this molecule is a derivative of the amino acid D-serine (the (R)-enantiomer). In this configuration, the amine and the side-chain hydroxyl group of the amino acid have cyclized to form the 2-oxooxazolidinone ring. The carboxylic acid group of the original amino acid is now the substituent at the C5 position of the ring, and it has been protected as a benzyl ester.

Unlike an Evans auxiliary where the stereocenter at C4 directs reactions on an N-acyl chain, the stereocenter in this compound is at C5. Its primary synthetic utility is to serve as a stable, protected source of an (R)-serine derivative. It is a synthon that allows for the incorporation of this specific chiral fragment into a larger, more complex molecule. The oxazolidinone ring serves to protect both the amine and hydroxyl groups simultaneously, allowing other chemical transformations to be performed elsewhere in a molecule to which it has been attached. The benzyl ester provides protection for the carboxylic acid. Subsequently, the ring and the ester can be hydrolyzed to reveal the original D-serine structure within the newly synthesized molecule.

Therefore, this compound is used when the goal is to synthesize a final product that contains the D-serine stereochemistry, making it a valuable building block in the synthesis of peptides, natural products, and other complex chiral molecules.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | benzyl (R)-2-oxooxazolidine-5-carboxylate |

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| Chiral Center | C5 (R-configuration) |

| Precursor | D-Serine |

| Class | Chiral Building Block |

| Function | Protected D-serine synthon |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thalidomide |

| (R)-4-Benzyl-2-oxazolidinone |

| (S)-4-Benzyl-2-oxazolidinone |

| (R)-4-Isopropyl-2-oxazolidinone |

| (S)-4-Isopropyl-2-oxazolidinone |

Structure

3D Structure

Properties

IUPAC Name |

benzyl (5R)-2-oxo-1,3-oxazolidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10(9-6-12-11(14)16-9)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBOMORKYGQSFX-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective and Enantioselective Synthetic Methodologies for R Benzyl 2 Oxooxazolidine 5 Carboxylate and Analogous Structures

Strategies for the Construction of the 2-Oxooxazolidine Ring System

The formation of the 2-oxooxazolidine core can be broadly categorized into two main approaches: the cyclization of pre-existing chiral building blocks and the construction of the ring through cycloaddition reactions.

Cyclization Reactions from Chiral Precursors

This strategy relies on the use of readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry, which is then retained during the ring-forming cyclization step.

A primary and direct route to chiral 4-substituted or 4,5-disubstituted 2-oxazolidinones involves the cyclization of 1,2-amino alcohols. nih.gov For the specific synthesis of (R)-benzyl 2-oxooxazolidine-5-carboxylate, the natural amino acid L-serine (which has an (S) configuration but leads to the (R)-configured oxazolidinone) is an ideal chiral precursor.

The synthesis begins with the protection of the amino and carboxyl groups of L-serine, followed by benzylation of the hydroxyl group. For instance, L-serine can be treated with di-tert-butyl dicarbonate (B1257347) to yield N-(tert-butoxycarbonyl)-L-serine. rsc.org Subsequent reaction with sodium hydride and benzyl (B1604629) bromide in an appropriate solvent like anhydrous DMF affords the O-benzyl derivative. rsc.org After selective deprotection of the N-Boc group, the resulting O-benzyl-L-serine amino ester can be cyclized. rsc.org This intramolecular cyclization is typically induced by a carbonylating agent, effectively converting the amino and alcohol functionalities into the cyclic carbamate (B1207046) that forms the oxazolidinone ring. Chiral oxazolidinone precursors can also be readily synthesized from other commercial amino acids and subsequently used in cyclization reactions to form functionalized lactams. nih.gov

A common method involves the reduction of an amino acid to its corresponding amino alcohol, which is then cyclized. nih.gov This two-step sequence is a foundational approach for preparing various 4-substituted oxazolidinone chiral auxiliaries. nih.gov

The crucial cyclization step of a 1,2-amino alcohol to an oxazolidinone requires a carbonylating agent to introduce the C2 carbonyl group of the ring. Triphosgene (B27547) (bis(trichloromethyl) carbonate), a stable and safer solid substitute for phosgene (B1210022) gas, is a highly effective reagent for this transformation. nih.govnih.gov The reaction is typically carried out in the presence of a base, such as triethylamine, at low temperatures. nih.gov The slow addition of triphosgene to an amino alcohol selectively produces oxazolidinones in good yields. nih.gov This method is versatile and has been applied to the synthesis of a wide array of oxazolidinones from various amino alcohol precursors. nih.gov

Table 1: Examples of Carbonylating Reagents in Oxazolidinone Synthesis

| Carbonylating Reagent | Precursor Type | Key Features | Reference |

|---|---|---|---|

| Triphosgene | 1,2-Amino Alcohols | Solid, safer alternative to phosgene. High efficiency and good yields under mild conditions. | nih.gov |

| Phosgene | β-Amino Alcohols | Traditional, highly reactive gas. Effective but hazardous. | nih.govbeilstein-journals.org |

| Ethyl Carbonate | Amino Alcohols | Used in a two-step sequence following amino acid reduction; often requires longer reaction times. | nih.gov |

| Carbonyldiimidazole (CDI) | β-Amino-α-trifluoromethyl alcohols | A method for carbonylation leading to cis- or trans-disubstituted oxazolidinones depending on the stereochemistry of the starting amino alcohol. |

While direct carbonylation is most common, an alternative route involves the use of dithiocarbonates. Amino alcohols can be condensed with carbon disulfide to form oxazolidine-2-thiones or thiazolidine-2-thiones. nih.gov These sulfur analogs can subsequently be converted to the corresponding oxazolidin-2-ones, for example, by heating in propylene (B89431) oxide. scielo.org.mx This two-step process offers another pathway to the desired oxazolidinone core. scielo.org.mx

Cycloaddition Reactions to Form the Oxazolidinone Core

Cycloaddition reactions provide a powerful and atom-economical means of constructing the oxazolidinone ring system directly from acyclic or different heterocyclic precursors.

The [3+2] cycloaddition of epoxides and isocyanates is one of the most efficient and convenient methods for synthesizing 2-oxazolidinones, largely due to the wide availability of the starting materials. nih.govbeilstein-journals.orgresearchgate.net This reaction allows for the stereospecific transfer of chirality from an optically active epoxide to the oxazolidinone product. researchgate.net The reaction can be promoted by both metal-based catalysts and, more recently, by organocatalysts. researchgate.netorganic-chemistry.org

For instance, tetraarylphosphonium salts (TAPS) have been shown to be effective bifunctional organocatalysts for this transformation, facilitating the coupling with high regioselectivity and efficiency, even for challenging substrates. organic-chemistry.org Solid-phase syntheses have also been developed, where resin-bound epoxides undergo cycloaddition with various isocyanates, a method well-suited for creating libraries of N-aryloxazolidinones for drug discovery. The reaction is often catalyzed by systems like lithium bromide and tributyl phosphine (B1218219) oxide at elevated temperatures.

An attractive and environmentally conscious strategy for oxazolidinone synthesis is the 100% atom-efficient cycloaddition of aziridines with carbon dioxide (CO₂). researchgate.netunimi.it This approach utilizes CO₂ as an inexpensive and abundant C1 building block. researchgate.net The reaction generally requires a catalyst to overcome the high stability of CO₂. researchgate.net

A variety of catalytic systems have been developed, including metal-free, biocompatible catalysts derived from natural products like the alkaloid (+)-cinchonine. nih.gov Such catalysts can promote the reaction under mild conditions, such as room temperature and atmospheric CO₂ pressure, making the process highly practical. nih.gov The general mechanism involves the synergistic action of an electrophilic and a nucleophilic species within the catalyst, which activates the aziridine (B145994) ring for nucleophilic attack and subsequent reaction with CO₂. researchgate.netnih.gov Amidato divalent lanthanide complexes have also been successfully employed to catalyze this cycloaddition under mild conditions, yielding oxazolidinones in good to excellent yields. acs.org

Table 2: Comparison of Cycloaddition Strategies for Oxazolidinone Synthesis

| Reaction | Reactants | Key Advantages | Typical Catalysts | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Epoxides + Isocyanates | High efficiency, stereospecific, wide availability of starting materials. | Tetraarylphosphonium salts (TAPS), LiBr/TBPO, Squaramide-quaternary ammonium (B1175870) salts. | researchgate.netorganic-chemistry.org |

| Cycloaddition | Aziridines + Carbon Dioxide | 100% atom economy, uses renewable C1 source (CO₂), eco-compatible. | Cinchonine-based organocatalysts, Ammonium ferrates, Lanthanide complexes. | researchgate.netunimi.itnih.gov |

Cycloaddition of Aziridines with Carbon Dioxide

Regioselective Approaches in Aziridine-CO2 Cycloadditions

The cycloaddition of carbon dioxide to aziridines is a highly atom-efficient method for synthesizing the 2-oxazolidinone (B127357) core. researchgate.net However, a significant challenge in this transformation is controlling the regioselectivity, particularly with asymmetrically substituted aziridines. The regiochemical outcome is largely dictated by the nature of the substituent on the aziridine ring. acs.org

Generally, the reaction proceeds via nucleophilic attack of a co-catalyst on one of the aziridine's ring carbons, leading to ring-opening. Subsequent insertion of CO2 and intramolecular cyclization yields the oxazolidinone. The site of the initial nucleophilic attack determines the final product's regiochemistry. For instance, reactions involving 2-aryl or 2-acyl substituted aziridines typically undergo ring-opening at the substituted carbon (C2), leading to the selective formation of 5-aryl or 5-acyl-substituted 2-oxazolidinones. acs.org Conversely, 2-alkyl substituted aziridines often yield 4-alkyl-2-oxazolidinones. acs.org

A notable advancement in controlling regioselectivity involves the use of aziridines bearing ester substituents. This approach has demonstrated remarkable regioselectivity, providing a reliable route to 5-carbonyl substituted oxazolidinones, which are valuable precursors for pharmaceutically important compounds. acs.org The synthesis of oxazolidinones from these aziridines with carboxylic acid-derived groups proceeds with high regioselectivity, highlighting the directing effect of the ester group in the cycloaddition reaction. acs.org

Development of Catalytic Systems for Carbon Dioxide Insertion

The inherent stability of carbon dioxide necessitates the use of catalytic systems to facilitate its insertion into aziridines. researchgate.net Research has led to the development of a wide array of catalysts, ranging from metal-based complexes to metal-free systems, each with varying degrees of efficiency and operating under different conditions. researchgate.netrsc.org

Metal-based catalysts, acting as Lewis acids, are commonly used in conjunction with a nucleophilic co-catalyst. acs.org Examples include metal-salen and porphyrin complexes of aluminum, chromium, and cobalt. acs.org An aluminum(salphen) complex, for instance, has been shown to effectively catalyze the coupling of CO2 and various aziridines under solvent-free conditions at temperatures of 50-100 °C and pressures of 1-10 bar. nih.gov More recently, metal-organic frameworks (MOFs) have emerged as highly efficient heterogeneous catalysts. A novel copper-organic framework assembled from nanosized [Cu12] cages can catalyze the cycloaddition with a record turnover number (TON) of 90.5 and can be recycled multiple times without significant loss of activity. acs.orgnih.gov Computational studies on metal-substituted HKUST-1 (M = Cu, Mo, Cr, Fe, Ru, Zn, etc.) have further explored the reaction mechanism, which generally involves aziridine adsorption, ring-opening, CO2 insertion into the metal-nitrogen bond, and subsequent formation of the oxazolidinone. rsc.org

Metal-free catalytic systems have also been developed to align with green chemistry principles. researchgate.net Ionic liquids, such as those derived from organic bases like DABCO, have been successfully employed, often under solvent-free conditions. researchgate.netnih.gov Bifunctional catalysts, like the natural alkaloid (+)-cinchonine, can promote the reaction under mild conditions (room temperature and atmospheric CO2 pressure) without any co-catalyst. researchgate.net In some cases, the reaction can proceed without any catalyst at all by directly transferring a pre-formed amine/CO2 adduct (carbamate) to an aziridine precursor, enabling the synthesis of 5-aryl-2-oxazolidinones at ambient temperature and pressure. nih.govchemrxiv.org

| Catalyst Type | Specific Example | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Metal-Ligand Complex | Aluminum(salphen) | 50-100 °C, 1-10 bar CO2, solvent-free | Reusable, applicable to various aziridines, high regioselectivity. | nih.gov |

| Metal-Organic Framework (MOF) | [Cu12] Nanocages | 80 °C, 1 MPa CO2 | Heterogeneous, high TON (90.5), recyclable (≥5 times). | acs.orgnih.gov |

| Ionic Liquid | PEG6000(NBu3Br)2 | 100 °C, 8 MPa CO2, solvent-free | First solvent-free ionic liquid catalyzed system for this reaction. | nih.gov |

| Metal-Free/Organocatalyst | (+)-Cinchonine | Room temp, 1 atm CO2 | Bifunctional, mild conditions, no co-catalyst needed. | researchgate.net |

| Catalyst-Free | Pre-formed carbamate transfer | Room temp, 1 atm CO2 | Bypasses high activation barrier; no catalyst/co-catalyst. | nih.gov |

Oxidative Rearrangements for Oxazolidinone Scaffold Assembly

An alternative strategy for constructing the 2-oxazolidinone ring system involves the oxidative rearrangement of specific precursor molecules. nih.govacs.org This approach provides a pathway to highly substituted oxazolidinones, which are valuable as chiral auxiliaries and as core structures in biologically active molecules. nih.gov

Diastereospecific Oxidative Rearrangement of α,β-Unsaturated γ-Lactams

A notable example of this strategy is the diastereospecific synthesis of vicinally substituted 2-oxazolidinones via the oxidative rearrangement of α,β-unsaturated γ-lactams. nih.govacs.org This one-pot reaction utilizes an oxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA), to transform the lactam into the desired oxazolidinone with complete control over the relative stereochemistry. nih.gov Yields for this transformation are typically in the range of 19–46%. nih.gov

The proposed reaction mechanism involves a sequence of three key steps:

Baeyer–Villiger Oxidation: A rare oxidation of the unsaturated lactam.

Epoxidation: Formation of an epoxide across the double bond.

Concerted Rearrangement: A 1,2-migration of a carbamate oxygen triggers the rearrangement of the epoxide to form the final 2-oxazolidinone product. nih.gov

This pathway has been supported by density functional theory (DFT) calculations, which have identified plausible transition states for each proposed step. nih.govacs.org

Role of Substituents in Directing Oxidative Rearrangement Pathways

The success of the diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams is highly dependent on the substitution pattern of the starting material. nih.govacs.org Experimental results and DFT calculations have revealed that a CH2COOEt (ethyl-2-yl-acetate) substituent at the 4-position of the lactam ring is essential for the diastereospecific rearrangement to occur. nih.gov This substituent is believed to stabilize the transition state of the rearrangement step. nih.gov In its absence, α,β-unsaturated γ-lactams fail to yield any of the desired oxazolidinone product. nih.govacs.org This discovery identifies α,β-unsaturated γ-lactams with this specific substitution pattern as viable starting materials for accessing oxazolidinones with vicinal substituents. nih.govacs.org

| Starting Lactam Substituents (R¹, R²) | Product Yield (%) | Key Feature |

|---|---|---|

| R¹=Bn, R²=Me | 46% | Demonstrates feasibility of the reaction. |

| R¹=Bn, R²=Et | 30% | Tolerates slightly larger alkyl groups. |

| R¹=Bn, R²=i-Pr | 19% | Yield decreases with increased steric bulk. |

| R¹=Me, R²=Me | 33% | Applicable to different N-substituents. |

Enantiocontrol in the Synthesis of this compound and Stereoisomers

Achieving high levels of enantioselectivity is crucial in the synthesis of chiral molecules like this compound, particularly for applications in pharmaceuticals and asymmetric synthesis. A primary strategy for establishing the desired stereochemistry is the use of enantiopure starting materials that are part of the chiral pool.

Utilization of Enantiopure Starting Materials (e.g., Epichlorohydrin, Serine Enantiomers)

Enantiomerically pure starting materials serve as chiral building blocks, transferring their stereochemistry to the final product. (R)- and (S)-epichlorohydrin are inexpensive and readily available chiral synthons widely used for this purpose. arkat-usa.org For example, various N-aryl-2-oxazolidinones can be synthesized in an enantiospecific manner by reacting an appropriate N-aryl-carbamate with either (R)- or (S)-epichlorohydrin in the presence of a base like lithium hydroxide (B78521). arkat-usa.org This method provides access to key intermediates for biologically active compounds. arkat-usa.orgresearchgate.net A specific process for preparing intermediates for the antibiotic Linezolid involves reacting 3-fluoro-4-morpholinyl aniline (B41778) with (R)-epichlorohydrin, followed by carbonylation to form the (5R)-oxazolidinone derivative. google.com

Asymmetric Catalytic Approaches for Enantioenriched Oxazolidinone Formation

The formation of the core oxazolidinone ring with a specific enantiomeric configuration is a critical step in the synthesis of this compound and its analogs. Asymmetric catalysis offers an elegant and efficient means to achieve this, creating the desired stereocenter with high fidelity from prochiral precursors.

One prominent strategy involves the asymmetric hydrogenation of substituted 2-oxazolones. Research has demonstrated that ruthenium(II)–N-heterocyclic carbene (NHC) complexes are effective catalysts for this transformation. rsc.org The hydrogenation of 4-substituted 2-oxazolones using these catalysts can produce optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities, often reaching up to 96% enantiomeric excess (ee), and in high chemical yields of up to 99%. rsc.org This method is advantageous due to its high efficiency and the ability to be scaled up for gram-scale synthesis with low catalyst loading. rsc.org

Organocatalysis presents another powerful approach. Bifunctional catalysts, such as cinchona alkaloids modified with a thiourea (B124793) group, have been successfully employed in tandem Michael addition-cyclization reactions to construct chiral heterocyclic frameworks. nih.gov For instance, the reaction between 1,3-dicarbonyl compounds and alkylidenecyanoacetates, catalyzed by quinine-derived thiourea, can yield functionalized chromene derivatives in high yields (up to 92%) and with good enantioselectivity (up to 82% ee). nih.gov Although applied to different but related heterocyclic systems, the underlying principle of using a chiral small molecule to orchestrate the stereochemical outcome of the ring-forming reaction is directly applicable to the synthesis of enantioenriched oxazolidinones. The catalyst operates by activating both nucleophile and electrophile through hydrogen bonding, guiding the reactants into a specific orientation within a chiral environment to favor the formation of one enantiomer over the other.

Table 1: Asymmetric Catalytic Systems for Oxazolidinone and Analog Synthesis

| Catalytic System | Substrate Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Ruthenium(II)-NHC Complex | 4-substituted 2-oxazolones | 4-substituted 2-oxazolidinones | Up to 99% | Up to 96% | rsc.org |

| Quinine-derived Thiourea | 1,3-cyclohexanediones and alkylidenecyanoacetates | 2-amino-5-oxo-tetrahydro-4H-chromene-3-carboxylates | Up to 92% | Up to 82% | nih.gov |

Diastereoselective Control via Chiral Auxiliary Strategies

A well-established and reliable method for controlling stereochemistry involves the use of chiral auxiliaries. This strategy entails temporarily incorporating a chiral molecule into the reaction substrate. The steric and electronic properties of the auxiliary then direct subsequent chemical transformations to occur on a specific face of the molecule, resulting in a high degree of diastereoselectivity. The auxiliary is later cleaved to reveal the desired enantiomerically pure product.

Evans' oxazolidinones are a class of highly effective chiral auxiliaries frequently used in asymmetric synthesis. rsc.orgresearchgate.net For the synthesis of structures analogous to this compound, a substrate can be acylated with a chiral oxazolidinone, such as (R)-4-benzyl-2-oxazolidinone. williams.edu The resulting N-acyl oxazolidinone can be converted into a rigid, chelated enolate by treatment with a suitable base like sodium bis(trimethylsilyl)amide at low temperatures (e.g., -78 °C). acs.org This enolate structure effectively blocks one face of the molecule due to the steric hindrance of the auxiliary's substituent (e.g., a benzyl group). williams.edu

Subsequent reaction with an electrophile, such as in an alkylation or aldol (B89426) reaction, proceeds with high diastereoselectivity, favoring attack from the less hindered face. acs.org For example, the alkylation of an N-propionyl oxazolidinone with allyl iodide can achieve a diastereomeric ratio of 98:2. williams.eduacs.org After the stereocenter is set, the chiral auxiliary is removed, typically through hydrolysis, to yield the enantiomerically enriched carboxylic acid, which can then be used in further synthetic steps. acs.org

Another sophisticated application combines a chiral auxiliary-mediated asymmetric aldol reaction with a Curtius rearrangement. nih.gov This tandem process allows for the direct and diastereoselective construction of optically active 4,5-disubstituted oxazolidin-2-one motifs from chiral imides, avoiding the isolation of reactive intermediates. nih.gov

Esterification Methodologies for Incorporating the Benzyl Carboxylate Moiety

Once the chiral core of (R)-2-oxooxazolidine-5-carboxylic acid is secured, the final key structural element, the benzyl ester, must be installed. The choice of esterification method is crucial to ensure high conversion without compromising the stereochemical integrity of the molecule.

Direct Esterification with Benzyl Alcohol

Direct esterification involves the reaction of the carboxylic acid with benzyl alcohol. The classic Fischer-Speier esterification, which involves heating the two components with a strong acid catalyst like concentrated sulfuric acid, is a fundamental method. chemguide.co.ukchemguide.co.uk The reaction is reversible, and to drive it to completion, water is typically removed as it is formed. chemguide.co.uk

However, for sensitive substrates with chiral centers, milder conditions are often preferred to prevent racemization. One such method employs niobium(V) chloride (NbCl₅) as a stoichiometric promoter. nih.gov This approach allows for the direct esterification of various carboxylic acids with benzyl alcohol at room temperature, achieving good yields over a few hours. nih.gov

A particularly mild and neutral method utilizes 2-benzyloxypyridine. beilstein-journals.orgd-nb.info This reagent can be activated in situ by N-methylation with methyl triflate. The resulting N-methyl-2-benzyloxypyridinium triflate acts as an efficient benzyl group transfer agent. The reaction proceeds under neutral conditions, making it compatible with acid-sensitive functional groups and minimizing the risk of epimerization at the stereocenter. d-nb.info

Table 2: Comparison of Direct Esterification Methods with Benzyl Alcohol

| Method | Catalyst/Promoter | Conditions | Advantages | Reference |

| Fischer-Speier Esterification | Concentrated H₂SO₄ | Heating, water removal | Readily available catalyst, well-established | chemguide.co.uk |

| Niobium(V) Chloride | NbCl₅ | Room temperature, 2-3 hours | Mild temperature conditions | nih.gov |

| 2-Benzyloxypyridine | Methyl triflate (activator) | 0 °C to 90 °C, neutral pH | Mild, neutral conditions, suitable for sensitive substrates | beilstein-journals.orgd-nb.info |

Optimization of Reaction Conditions for High Yield and Enantiomeric Purity

Achieving both high yield and the preservation of enantiomeric purity during the esterification step requires careful optimization of reaction parameters. The primary goal is to facilitate the desired reaction while suppressing potential side reactions, particularly racemization of the C5 stereocenter.

For any esterification method, temperature control is paramount. While higher temperatures can increase reaction rates, they also increase the risk of epimerization, especially if any acidic or basic species are present. Therefore, the lowest effective temperature should be used. For methods like the 2-benzyloxypyridine protocol, the reaction is initiated at a low temperature (0 °C) before being gently heated, a strategy that balances activation with control. d-nb.info

The choice and amount of catalyst or promoter are also critical. In acid-catalyzed esterifications, using the minimum necessary amount of catalyst can help prevent degradation or racemization. In the acylation of chiral oxazolidinones, 4-dimethylaminopyridine (B28879) (DMAP) is used as a mild acyl transfer catalyst, a principle that underscores the value of gentle catalytic conditions. williams.eduacs.org

Solvent selection can influence reaction outcomes. Toluene is often an effective solvent for esterification reactions, including the 2-benzyloxypyridine method. d-nb.info The stoichiometry of the reactants must also be optimized. Using a slight excess of one reagent, often the less expensive or more easily removed one, can help drive the reaction to completion. Finally, reaction time is a key variable to be monitored to ensure the reaction proceeds to completion without allowing for the accumulation of undesired byproducts.

Reactivity Profiles and Mechanistic Investigations of R Benzyl 2 Oxooxazolidine 5 Carboxylate Derivatives

Ring-Opening Transformations of the Oxazolidinone Core

The inherent stability of the 2-oxazolidinone (B127357) ring can be overcome under specific conditions, leading to valuable chiral intermediates. These ring-opening transformations are predicated on cleaving the C-O or C-N bonds within the 5-membered ring, driven by various nucleophilic or reductive pathways.

Nucleophilic Ring Opening Pathways

The susceptibility of the oxazolidinone ring to nucleophilic attack is a key aspect of its chemistry, enabling its conversion into other important structural motifs like β-amino alcohols and their derivatives. The regioselectivity of the attack is often dictated by the nature of the nucleophile and the activation method employed.

The reaction of 2-oxazolidinones with nucleophiles is highly dependent on the nucleophile's character (hard vs. soft) and the substitution pattern of the oxazolidinone.

Soft Nucleophiles: Research has demonstrated the successful ring-opening of non-activated 2-oxazolidinones using soft chalcogenolate anions (RSe⁻, RTe⁻, RS⁻) generated in situ. semanticscholar.org This decarboxylative ring-opening proceeds with high regioselectivity, where the nucleophile attacks the C(5) carbon, leading to the formation of β-chalcogen amines. semanticscholar.org This process is particularly effective for producing primary and secondary β-selenoamines, β-telluroamines, and β-thioamines in high yields. semanticscholar.org Notably, the reaction proceeds with complete preservation of the stereochemical integrity of the starting material. semanticscholar.org Studies involving N-benzyl-2-oxazolidinone derivatives have yielded the corresponding N-benzyl-β-selenoamines, highlighting the applicability of this method to derivatives of the target compound. semanticscholar.org

Hard Nucleophiles: The reaction with hard nucleophiles, such as organolithium or Grignard reagents, is less straightforward. These strong bases can preferentially deprotonate the N-H proton or, in the case of N-acylated systems, the α-proton of the acyl group. However, attack at the C(2) carbonyl is a plausible pathway, which would lead to a ring-opened amide after hydrolysis. Mechanistic studies on related systems, such as the coupling of aziridines with CO₂, show that an intramolecular oxygen nucleophile (from a carbamate (B1207046) intermediate) can open the ring by attacking a carbon atom of the ring. nih.gov This suggests that external hard nucleophiles would likely target the most electrophilic site, the C(2) carbonyl carbon, leading to cleavage of the C(2)-O(1) bond.

Hydrolysis of the oxazolidinone ring, particularly the cleavage of the C(2)-N bond, is a critical reaction for the removal of the chiral auxiliary after its synthetic purpose is served. This transformation typically requires harsh conditions, such as strong acid or base, underscoring the general stability of the carbamate linkage within the ring.

The mechanism of hydrolysis can be compared to that of other N-glycosidic or amide bonds. nih.govic.ac.uk Under acidic conditions, the C(2) carbonyl oxygen is protonated, which significantly enhances the electrophilicity of the C(2) carbon. A water molecule can then attack this activated carbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate can lead to the cleavage of the C(2)-N bond, releasing the chiral amino alcohol and carbon dioxide. The selectivity for C(2)-N cleavage over C(2)-O(1) cleavage in this pathway is influenced by the protonation state and the stability of the potential leaving groups. In enzymatic systems, similar C-N bond cleavages are common, often facilitated by precise positioning of catalytic residues and proton donors. nih.gov For non-enzymatic hydrolysis, the reaction is often slower and less selective.

Reductive Ring Opening to Chiral Diols and Functionalized Intermediates

While reduction of an exocyclic N-acyl group on an oxazolidinone is a common transformation, the reductive cleavage of the core ring itself provides a pathway to valuable chiral 1,2-amino alcohols. This transformation is typically achieved with powerful hydride reagents like lithium aluminum hydride (LiAlH₄). The reaction involves the reduction of the C(2) carbamate carbonyl.

In the case of N-acyl oxazolidinones, careful selection of the reducing agent is crucial to control the outcome. For instance, using diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce the exocyclic amide to an aldehyde without affecting the oxazolidinone ring, particularly when the C(5) position is substituted to sterically hinder attack on the ring carbonyl. rsc.org However, stronger reducing agents or different conditions can promote the cleavage of the auxiliary. The reduction of the oxazolidinone ring itself to the corresponding amino alcohol is a key step in recycling the chiral auxiliary from which it was derived.

Functionalization and Derivatization at Exocyclic Positions of the Oxazolidinone Ring

Perhaps the most widespread application of oxazolidinone derivatives, including those of (R)-benzyl 2-oxooxazolidine-5-carboxylate, is their use as chiral auxiliaries. This involves attaching a carboxylic acid to the ring nitrogen, which then directs the stereochemical outcome of reactions at the α-carbon of the acyl group.

α-Alkylation of Oxazolidinone-Derived Enolates

The asymmetric alkylation of N-acyl oxazolidinones, a method pioneered by David A. Evans, is a robust and highly predictable method for synthesizing α-chiral carboxylic acids. The process relies on the formation of a specific enolate isomer that is sterically shielded on one face by the substituent at C(4) (or C(5)) of the oxazolidinone ring.

The mechanism begins with the deprotonation of the α-carbon of the N-acyl chain using a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form an enolate. libretexts.org Due to chelation between the metal cation (e.g., Li⁺ or Na⁺) and the two oxygen atoms (the enolate oxygen and the ring carbonyl oxygen), a rigid, planar (Z)-enolate is preferentially formed. nih.gov The bulky substituent on the chiral auxiliary (e.g., the benzyl (B1604629) group at C-4) effectively blocks one face of this enolate. Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less hindered face, resulting in a highly diastereoselective alkylation. libretexts.orgnih.gov This stereocontrol allows for the predictable synthesis of a specific enantiomer of the α-alkylated product. Recent advancements have even extended this methodology to the challenging α-tertiary alkylation by using zirconium enolates to activate tertiary alkyl halides. nih.gov

Table 1: Diastereoselective α-Alkylation of N-Acyl Oxazolidinones This table provides representative examples of the high diastereoselectivity achieved in the alkylation of N-acyl oxazolidinone enolates.

| N-Acyl Group | Base | Electrophile (E+) | Diastereomeric Ratio (desired:undesired) |

|---|---|---|---|

| Propionyl | NaHMDS, -78 °C | CH₃-I | 91 : 9 |

| Propionyl | LDA, 0 °C | PhCH₂Br | 99 : 1 |

| Phenylacetyl | LDA, 0 °C | CH₃-I | 93 : 7 |

| Phenylacetyl | LDA, 0 °C | PhCH₂Br | 98 : 2 |

Following the alkylation step, the newly synthesized chiral acyl chain can be cleaved from the auxiliary by hydrolysis (e.g., with lithium hydroxide) or reduction to yield the desired enantiomerically enriched carboxylic acid, alcohol, or aldehyde.

Asymmetric Aldol (B89426) Reactions with Oxazolidinone Imides

N-acylated derivatives of this compound are highly effective in asymmetric aldol reactions. The stereochemical outcome of these reactions is largely dictated by the formation of a specific enolate geometry, which is influenced by the chiral auxiliary and the reaction conditions. The generally accepted mechanism for boron-mediated aldol reactions involves the formation of a Z-enolate. This is typically achieved by reacting the N-acyl oxazolidinone with a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), in the presence of a tertiary amine like diisopropylethylamine (DIPEA).

The Z-enolate then reacts with an aldehyde via a closed, chair-like Zimmerman-Traxler transition state. The bulky substituent at the C5 position of the oxazolidinone ring effectively shields one face of the enolate, thereby directing the incoming aldehyde to the opposite face. This steric control is the cornerstone of the high diastereoselectivity observed in these reactions. Following the reaction, the chiral auxiliary can be cleaved from the aldol adduct to yield the desired chiral β-hydroxy acid or a related derivative, and the auxiliary can often be recovered. For instance, the reaction of the chlorotitanium enolate of an N-acyl oxazolidinone with 2-benzyloxyacetaldehyde can furnish the corresponding syn-aldol adduct in high yield and diastereoselectivity. nih.gov

Table 1: Representative Asymmetric Aldol Reactions

| N-Acyl Group | Aldehyde | Reagents | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Propionyl | Benzaldehyde | Bu₂BOTf, DIPEA | 97:3 | 85 | researchgate.net |

Stereoselective Michael Additions and Conjugate Additions

The N-acyl derivatives of this compound also serve as excellent chiral directors in stereoselective Michael additions. researchgate.net This class of reactions is crucial for the asymmetric formation of carbon-carbon bonds at the β-position of an electron-deficient alkene. The chiral auxiliary governs the facial selectivity of the nucleophilic attack of the enolate onto the Michael acceptor.

The mechanism typically involves the formation of an enolate from the N-acyl oxazolidinone, which then adds to an α,β-unsaturated carbonyl compound. The stereoselectivity arises from the sterically demanding chiral auxiliary, which directs the approach of the Michael acceptor to the less hindered face of the enolate. This leads to a highly diastereoselective product. The resulting adduct can be further elaborated, and the auxiliary can be removed to provide the enantiomerically enriched product.

N-Alkylation and N-Acylation Reactions

While the primary application of this oxazolidinone is as a chiral auxiliary attached to an acyl group, the nitrogen atom of the oxazolidinone ring can itself undergo alkylation and acylation. N-alkylation is generally achieved by deprotonating the nitrogen with a strong base, such as sodium hydride or n-butyllithium, followed by the addition of an alkylating agent like benzyl bromide. researchgate.net

N-acylation is a fundamental step in preparing the N-acyl oxazolidinone imides that are the active substrates in the aforementioned aldol and Michael reactions. This is typically accomplished by reacting the parent oxazolidinone with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine.

Table 2: N-Alkylation and N-Acylation Reactions

| Reaction Type | Electrophile | Base | Product |

|---|---|---|---|

| N-Alkylation | Benzyl bromide | Sodium Hydride | (R)-benzyl 3-benzyl-2-oxooxazolidine-5-carboxylate |

Theoretical and Computational Investigations of Reaction Mechanisms

Elucidation of Transition States and Potential Energy Profiles

Computational chemistry, particularly density functional theory (DFT), has been instrumental in elucidating the intricate details of reaction mechanisms involving this compound derivatives. deepdyve.com These theoretical studies provide valuable insights into the geometries and energies of transition states and intermediates.

For asymmetric aldol reactions, computational models have substantiated the Zimmerman-Traxler transition state model, where the reaction proceeds through a well-defined, chair-like conformation. By calculating the potential energy surface, researchers can identify the lowest energy pathway, which corresponds to the experimentally observed major diastereomer. These calculations can pinpoint the specific non-covalent interactions that govern the stereochemical course of the reaction.

Computational Modeling of Stereochemical Outcomes and Regioselectivity

Computational modeling is a powerful tool for predicting and rationalizing the stereochemical and regiochemical outcomes of reactions. deepdyve.com By constructing detailed models of the reactants and transition states, it is possible to understand the origins of the observed selectivity.

In terms of stereoselectivity, these models can quantify the energetic differences between the diastereomeric transition states. A relatively small energy difference can translate into high diastereoselectivity. These models can visually represent how the bulky substituent on the oxazolidinone ring sterically encumbers one face of the enolate, thereby directing the electrophile to the opposite face. For regioselectivity, computational studies can predict the most likely site of reaction when multiple possibilities exist by comparing the activation energies for each potential pathway.

Table 3: Computationally Modeled Stereochemical Outcomes

| Reaction | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Aldol Addition | DFT | Confirmed chair-like Zimmerman-Traxler transition state | deepdyve.com |

Table 4: Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dibutylboron triflate (Bu₂BOTf) |

| Diisopropylethylamine (DIPEA) |

| 2-Benzyloxyacetaldehyde |

| Chlorotitanium enolate of N-acyl oxazolidinone |

| syn-aldol adduct |

| Sodium hydride |

| n-Butyllithium |

| Benzyl bromide |

| (R)-benzyl 3-benzyl-2-oxooxazolidine-5-carboxylate |

| Propionyl chloride |

| Pyridine |

| (R)-benzyl 3-propionyl-2-oxooxazolidine-5-carboxylate |

| Isobutyraldehyde |

| Titanium tetrachloride (TiCl₄) |

Applications of R Benzyl 2 Oxooxazolidine 5 Carboxylate and Analogues in Asymmetric Synthesis

Role as a Chiral Auxiliary in Stoichiometric Asymmetric Transformations

Oxazolidinone-based compounds are a premier class of chiral auxiliaries, employed to direct the stereochemical outcome of reactions on a prochiral substrate. nih.govusm.edu The auxiliary is covalently attached to the substrate, exerts its stereochemical influence during the key bond-forming step, and is subsequently removed to yield the desired enantiomerically enriched product. The (R)-benzyl group, or similar substituents at the stereogenic center of the oxazolidinone ring, creates a biased chiral environment that dictates the facial selectivity of reactions involving attached acyl groups. sigmaaldrich.com

A primary application of oxazolidinone auxiliaries is in the stereoselective formation of carbon-carbon bonds, a fundamental process in the assembly of organic molecules. By converting the N-acyl oxazolidinone into a chiral enolate, chemists can perform highly diastereoselective alkylations, aldol (B89426) additions, and conjugate additions.

The Evans asymmetric aldol reaction is a classic example. An N-acyl oxazolidinone is deprotonated to form a Z-enolate, which is stabilized by chelation with a Lewis acid (e.g., dibutylboron triflate). The rigid, chelated transition state effectively shields one face of the enolate, forcing the electrophile (an aldehyde) to approach from the less sterically hindered face. This strategy leads to the predictable and high-yield formation of syn-aldol adducts. nih.govorganicchemistrydata.org This methodology was pivotal in the synthesis of the natural product (-)-cytoxazone, where a chlorotitanium enolate of an oxazolidinone auxiliary underwent an asymmetric aldol addition with 2-benzyloxyacetaldehyde to furnish the key syn-aldol intermediate with high diastereoselectivity. nih.gov

Similarly, conjugate addition reactions of chiral enolates derived from these auxiliaries to α,β-unsaturated systems provide access to β-functionalized carbonyl compounds with excellent stereocontrol. A domino reaction involving a Michael addition followed by an intramolecular cyclization has been used to synthesize polyfunctionalized cyclopentane (B165970) derivatives asymmetrically. nih.gov

Table 1: Examples of Stereoselective C-C Bond Formations Using Oxazolidinone Auxiliaries

| Reaction Type | Auxiliary Type | Electrophile | Key Reagents | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Aldol Addition | (4R,5S)-4-methyl-5-phenyloxazolidinone | 2-Benzyloxyacetaldehyde | n-Bu₂BOTf, DIPEA | 98% (dr 3:1) | nih.gov |

| Aldol Addition | Evans Auxiliary | Aldehyde | LiNiPr₂ | High | organicchemistrydata.org |

| Conjugate Addition | N-benzyl-N-α-methylbenzylamine* | tert-butyl methyl (E,E)-octa-2,6-diendioate | Lithium amide | High | nih.gov |

Note: While not an oxazolidinone, this example from the same study illustrates the principle of chiral amine auxiliaries in conjugate additions to create complex cyclic systems.

The mechanism of chirality induction by oxazolidinone auxiliaries relies on the creation of a rigid and predictable conformational bias in the transition state. In the case of N-acyl derivatives, deprotonation generates a Z-enolate that is held in a planar arrangement through chelation with a metal ion (e.g., Li⁺, B²⁺).

The substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl (B1604629) or isopropyl group) projects over the top face of the enolate plane. This steric hindrance effectively blocks the approach of an electrophile from this face, directing it to the opposite, unhindered face. This facial bias is the key to the high diastereoselectivity observed in these reactions. mdpi.com

In the formation of oxazolidine (B1195125) rings from β-hydroxy amino acids and prochiral aldehydes, chirality is transferred from the amino acid to the newly formed stereocenters at the former aldehyde carbon and the amino acid nitrogen. mdpi.com The resulting fused ring structures are often rigid, locking in a specific conformation where the substituents adopt a predictable cis/trans relationship, thus conserving the initial chirality and inducing new stereocenters with high fidelity. mdpi.com

Utility as a Chiral Building Block in Complex Molecule Synthesis

Beyond their role as transient auxiliaries, oxazolidinone derivatives like (R)-benzyl 2-oxooxazolidine-5-carboxylate serve as valuable chiral building blocks. bldpharm.com In this capacity, the core structure of the molecule is incorporated into the final product. These compounds are often derived from readily available chiral pool starting materials, such as amino acids, and provide a synthetically versatile scaffold for further elaboration. nih.gov

One of the most powerful applications of the chemistry developed for chiral oxazolidinone auxiliaries is the synthesis of enantiomerically pure α-functionalized carbonyl compounds. After a stereoselective reaction (e.g., alkylation or aldol addition) has been performed on the N-acyl oxazolidinone, the auxiliary can be cleaved under various conditions to reveal different functional groups.

For instance:

Mild hydrolysis (e.g., with lithium hydroxide (B78521)/hydrogen peroxide) yields the chiral carboxylic acid.

Alcoholysis (e.g., with sodium methoxide) produces the corresponding methyl ester.

Reductive cleavage (e.g., with lithium borohydride) affords the primary alcohol.

This flexibility allows for the efficient synthesis of a wide array of valuable chiral molecules, including β-hydroxy-α-amino acids like D- and L-threonine analogues, from simple aldehydes. researchgate.netdeepdyve.com The synthesis of these complex amino acids is achieved through an aldol-type reaction with a chiral glycine (B1666218) enolate equivalent derived from an oxazolidinone, with the stereochemical outcome being highly predictable. deepdyve.com

Table 2: Cleavage of N-Acyl Oxazolidinones to Yield α-Functionalized Products

| Cleavage Reagent(s) | Product Type |

|---|---|

| LiOH / H₂O₂ | Carboxylic Acid |

| NaOR / ROH | Ester |

| LiBH₄ or LiAlH₄ | Primary Alcohol |

| LiBHEt₃ | Aldehyde |

The reliability and high stereoselectivity associated with oxazolidinone-mediated reactions have made them indispensable in the total synthesis of complex natural products and medicinally relevant molecules. sigmaaldrich.com For example, an Evans-type chiral auxiliary was used in the total synthesis of Fumagillol via a stereoselective aldol reaction to set a key stereocenter. organicchemistrydata.org Similarly, the synthesis of the natural product (-)-cytoxazone, which exhibits cytokine-modulating effects, relied on an asymmetric aldol reaction using a chiral oxazolidinone auxiliary to construct the core of the molecule. nih.gov

These auxiliaries have also been employed as starting materials for the synthesis of enantiopure carbocyclic nucleosides and as key components in the synthesis of HIV protease inhibitors, highlighting their importance in medicinal chemistry. sigmaaldrich.com

This compound and related structures are directly linked to amino acid chemistry. The compound itself can be viewed as a protected, cyclic derivative of an amino acid. Such compounds are instrumental in the stereocontrolled synthesis of both natural and unnatural amino acids and peptides. nih.gov For example, N-carboxyanhydrides (NCAs) derived from amino acids, which share a similar heterocyclic core, are used in the ring-opening polymerization to form polypeptides.

The stereoselective alkylation of chiral glycine enolate equivalents based on oxazolidinones is a powerful method for producing a wide range of α-amino acids. Furthermore, these building blocks can be used in peptide synthesis. For example, after synthesizing a custom amino acid using the auxiliary, it can be deprotected and coupled with another amino acid to form dipeptides, with full control over the stereochemistry of each residue. nih.gov

Methodologies for Auxiliary Cleavage and Product Release

The choice of cleavage method is dictated by the desired functionality in the final product. The most common transformations involve hydrolysis to carboxylic acids, reduction to primary alcohols, and aminolysis to amides.

Hydrolytic Cleavage to Carboxylic Acids

The conversion of N-acyl oxazolidinones to carboxylic acids is a widely employed transformation. A standard and highly effective method involves mild basic hydrolysis using lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂). nih.govacs.org The reaction is typically performed in a mixture of tetrahydrofuran (B95107) (THF) and water at low temperatures, such as 0 °C. nih.gov

The mechanism is believed to involve the nucleophilic attack of the hydroperoxide anion (⁻OOH), generated from the reaction of LiOH and H₂O₂, at the exocyclic acyl carbonyl group. nih.gov This selective attack is favored over the attack at the endocyclic carbamate (B1207046) carbonyl. The resulting peroxy-acid intermediate is then reduced in situ, often with an aqueous solution of sodium sulfite (B76179) (Na₂SO₃), to yield the desired carboxylic acid and the recoverable chiral auxiliary. nih.gov It has been noted that using LiOH alone can lead to cleavage of the endocyclic carbamate, resulting in the undesired ring-opened hydroxyamide. nih.gov

While this method is generally high-yielding, a potential side reaction is the evolution of oxygen gas, which can pose a safety risk, particularly on a larger scale. This is attributed to the decomposition of the peracid intermediate. acs.org Careful control of reaction conditions, such as the stoichiometry of hydrogen peroxide, can mitigate this issue.

| N-Acyl Group | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Propionyl | LiOH, H₂O₂, THF/H₂O (4:1), 0 °C, 1h; then Na₂SO₃ workup | 2-Methyl-4-pentenoic acid | 60-80 | nih.govmdpi.com |

| (S)-3-hydroxy-5-phenylpentanoyl | LiOH/H₂O₂ | (3S)-hydroxy-5-phenylpentanoic acid | 89 |

Reductive Cleavage to Primary Alcohols

For the synthesis of chiral primary alcohols, reductive cleavage of the N-acyl oxazolidinone is the method of choice. Common reducing agents for this transformation include lithium borohydride (B1222165) (LiBH₄) and lithium aluminum hydride (LiAlH₄). These reagents readily reduce the amide-like carbonyl group to the corresponding primary alcohol.

The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether at temperatures ranging from -78 °C to room temperature. A key consideration for substrates like N-acylated (R)-benzyl 2-oxooxazolidine-5-carboxylates is the potential for the reducing agent to also cleave the benzyl ester at the 5-position. While LiBH₄ is generally a milder reducing agent than LiAlH₄, the compatibility of the benzyl ester under these conditions must be carefully evaluated for each specific substrate.

| N-Acyl Group | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Generic Acyl | LiAlH₄ or LiBH₄ | Primary Alcohol | Not specified |

Cleavage to Amides

The synthesis of chiral amides from N-acyl oxazolidinones can be achieved through various methods. Direct aminolysis with a primary or secondary amine is possible, though it can sometimes be sluggish. More effective methods often employ Lewis acids to activate the acyl group towards nucleophilic attack by the amine.

Ytterbium(III) triflate (Yb(OTf)₃) has been reported as an efficient promoter for the conversion of N-acyl oxazolidinones to the corresponding amides, carboxylic acids, esters, and Weinreb amides in the presence of the appropriate nucleophile (amines, water, alcohols, or N,O-dimethylhydroxylamine, respectively). nih.gov This method offers a versatile approach to a range of carboxylic acid derivatives.

| N-Acyl Group | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Broad range of imides | Yb(OTf)₃, Amines | Amides | Good | nih.gov |

Transesterification

The conversion of the N-acyl group directly into an ester, known as transesterification, provides another route to valuable chiral products. This can be achieved using alkoxides, often in the presence of a Lewis acid catalyst. For instance, magnesium methoxide (B1231860) has been used in transesterification reactions. The reaction conditions for transesterification are generally mild, which can be advantageous when sensitive functional groups are present in the substrate. As with other cleavage methods, the compatibility of the C5-benzyl ester of the auxiliary must be considered.

| N-Acyl Group | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Generic Acyl | Magnesium methoxide, Methanol | Methyl Ester | Not specified |

Future Research Directions in R Benzyl 2 Oxooxazolidine 5 Carboxylate Chemistry

Development of Novel Catalytic and More Sustainable Synthetic Methodologies

The classical synthesis of oxazolidinone chiral auxiliaries often involves multi-step procedures and the use of hazardous reagents. For instance, the cyclization of β-amino alcohols has traditionally been achieved using phosgene (B1210022) or its derivatives, which are highly toxic. While effective, these methods present significant safety and environmental concerns, prompting the search for greener alternatives.

Future research should prioritize the development of catalytic and more sustainable synthetic routes to (R)-benzyl 2-oxooxazolidine-5-carboxylate. One promising avenue is the exploration of catalytic cycloaddition reactions. For example, the coupling of epoxides and isocyanates, or the reaction of aziridines with carbon dioxide, represents atom-economical pathways to the oxazolidinone core. researchgate.net The development of efficient catalysts, whether metal-based or organocatalytic, for the asymmetric synthesis of the requisite precursors to this compound would be a significant advancement. researchgate.net

Furthermore, the application of enabling technologies such as microwave-assisted synthesis has shown potential in improving the efficiency of oxazolidinone synthesis. nih.gov Microwave irradiation can lead to remarkable reductions in reaction times and improved yields compared to conventional heating methods. nih.gov A systematic investigation into microwave-assisted protocols for the synthesis of this compound from readily available starting materials could provide a more sustainable and scalable production method.

| Synthetic Approach | Key Features | Potential Advantages | References |

| Catalytic Cycloaddition | Atom-economical reactions (e.g., epoxides + isocyanates, aziridines + CO2) | Reduced waste, milder reaction conditions, potential for high stereocontrol | researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | Shorter reaction times, improved yields, enhanced efficiency | nih.gov |

| Biocatalysis | Employment of enzymes for key transformations | High selectivity, mild reaction conditions, environmentally benign |

Exploration of Unprecedented Reactivity Profiles and Transformations

The synthetic utility of this compound is primarily centered on its role as a chiral auxiliary in directing stereoselective alkylation, acylation, and aldol (B89426) reactions of the N-acyl derivatives. rsc.org While these transformations are well-established, there remains considerable scope for exploring unprecedented reactivity profiles of this chiral scaffold.

Future investigations could focus on leveraging the inherent functionalities of the this compound molecule in novel transformations. For example, the development of new catalytic systems could enable reactions that are currently not feasible or proceed with low selectivity. This could include novel carbon-hydrogen (C-H) bond functionalization reactions on the oxazolidinone core or the benzyl (B1604629) group, providing direct access to a wider range of functionalized derivatives.

Moreover, the exploration of reactions that proceed via unconventional mechanisms could unveil new synthetic possibilities. For instance, acid-catalyzed transformations of related heterocyclic systems have been shown to yield unexpected and structurally complex products. mdpi.com A systematic study of the behavior of this compound and its derivatives under a variety of reaction conditions, including the use of strong Lewis or Brønsted acids, could lead to the discovery of novel rearrangements or cyclization cascades.

| Reaction Type | Description | Potential Outcomes | References |

| C-H Functionalization | Direct modification of C-H bonds on the oxazolidinone or benzyl moiety | Access to a diverse range of functionalized derivatives without pre-functionalization | |

| Novel Cyclizations | Intramolecular reactions leading to fused or spirocyclic systems | Construction of complex molecular architectures from a simple precursor | mdpi.com |

| Asymmetric Catalysis | Use of the oxazolidinone as a ligand for a metal catalyst | Development of new catalytic asymmetric transformations |

Design of Advanced Chiral Auxiliary Systems and Architectures Based on the Oxazolidinone Scaffold

The design and synthesis of new generations of chiral auxiliaries with improved performance characteristics is a perpetual goal in asymmetric synthesis. The oxazolidinone framework of this compound provides a robust and versatile platform for the development of advanced chiral auxiliary systems.

Future research in this area could focus on several key aspects. Firstly, the modification of the substituent at the 4-position of the oxazolidinone ring can have a profound impact on the stereochemical outcome of reactions. While the benzyl group in this compound is effective, the exploration of other sterically and electronically diverse substituents could lead to auxiliaries with enhanced selectivity or broader substrate scope.

Secondly, the incorporation of additional functional groups onto the oxazolidinone scaffold could enable new modes of activation or allow for the development of "traceless" auxiliaries that can be removed under exceptionally mild conditions. For example, the introduction of a silyl (B83357) or phosphine (B1218219) group could allow the auxiliary to also function as a ligand in a catalytic cycle.

Finally, the development of conformationally rigid or "super-strained" oxazolidinone architectures could lead to unprecedented levels of stereocontrol. By restricting the conformational flexibility of the N-acyl chain, it may be possible to achieve near-perfect diastereoselectivity in a wider range of reactions.

| Design Strategy | Modification | Anticipated Benefit | References |

| Substituent Modification | Varying the group at the C4 position | Enhanced stereoselectivity, broader substrate scope | |

| Functional Group Incorporation | Introducing new reactive sites | Dual-role as auxiliary and ligand, traceless removal | |

| Conformational Rigidity | Creating strained or bicyclic systems | Increased stereocontrol due to restricted rotation |

Q & A

Q. What established synthetic routes are available for (R)-benzyl 2-oxooxazolidine-5-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of oxazolidinone derivatives typically involves cyclization of chiral β-amino alcohols with carbonyl reagents. For example, a protocol analogous to the preparation of trans-ethyl 4-(naphthalen-1-yl)-2-oxooxazolidine-5-carboxylate involves reacting chiral precursors with benzyl chloroformate under basic conditions (e.g., LiOH) to form the oxazolidinone ring . Key parameters include:

- Temperature : Room temperature to 60°C.

- Solvent : Hydrophilic solvents (e.g., THF/water mixtures) to facilitate hydrolysis.

- Catalyst : Stereochemical control may require chiral auxiliaries or enantioselective catalysts.

A comparative table of reaction conditions from analogous syntheses:

| Precursor | Reagent | Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Chiral β-amino alcohol | Benzyl chloroformate | THF/H₂O | 78 | >95% | |

| Ethyl ester derivative | LiOH | Methanol/H₂O | 93 | 99% (X-ray) |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Structural elucidation relies on:

- NMR Spectroscopy : Key signals include δ ~4.6–5.2 ppm (oxazolidinone OCH), δ ~7.3–7.5 ppm (benzyl aromatic protons), and δ ~170–175 ppm (carbonyl carbons) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., R₂²(8) motifs observed in oxazolidinone derivatives) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 318 [M + Na⁺] for analogous compounds) .

Advanced Research Questions

Q. How can researchers address contradictions in stereochemical outcomes during synthesis?

- Methodological Answer : Discrepancies in enantiomeric excess (ee) may arise from competing reaction pathways or racemization. Strategies include:

- Chiral HPLC Analysis : To quantify ee and identify side products.

- Temperature Control : Lower temperatures reduce epimerization risks.

- Protecting Group Optimization : Bulky groups (e.g., tert-butyl) can shield chiral centers .

For example, in the synthesis of (4S)-methyl derivatives, sec-butyl groups improved stereochemical retention by steric hindrance .

Q. What strategies are effective for hydrolyzing this compound to its carboxylic acid derivative without racemization?

- Methodological Answer : Hydrolysis under mild basic conditions preserves chirality. A validated protocol involves:

Reagent : LiOH (2.5 equiv) in aqueous methanol.

Reaction Time : 2.5 hours at 0–25°C to minimize side reactions.

Workup : Adjust pH to 6–7 with HCl to precipitate the product, avoiding prolonged exposure to strong acids/bases .

Yields >90% with >99% ee have been reported for similar compounds using this method .

Q. How can computational modeling guide the design of oxazolidinone-based peptidomimetics?

- Methodological Answer : Molecular dynamics (MD) simulations predict conformational stability and binding affinity. Steps include:

- Docking Studies : Align the oxazolidinone scaffold with target enzyme active sites (e.g., proteases).

- QM/MM Calculations : Assess transition-state interactions for hydrolysis-resistant analogs.

Experimental validation via crystallography (e.g., hydrogen-bonded tapes in oxazolidinone crystals ) supports computational predictions.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between calculated and observed spectroscopic data?

- Methodological Answer : Discrepancies (e.g., in HRMS or elemental analysis) may arise from impurities or solvent effects. Mitigation steps:

- Repetition under Controlled Conditions : Ensure anhydrous solvents and inert atmospheres.

- High-Resolution Techniques : Use MALDI-TOF for precise mass determination.

- Cross-Validation : Compare NMR data with X-ray structures to confirm assignments .

Applications in Drug Discovery

Q. What role does this compound play in designing protease inhibitors?

- Methodological Answer : The oxazolidinone ring mimics peptide bonds while resisting enzymatic cleavage. Applications include:

- Transition-State Analogs : Introduce electrophilic carbonyl groups to inhibit serine proteases.

- Structural Rigidity : The fused ring system restricts conformational flexibility, enhancing target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.